3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
Description
Structural Characteristics and Nomenclature
The molecular architecture of 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine exhibits several distinctive structural features that contribute to its unique chemical behavior and synthetic utility. The compound possesses a pyridine core ring system with substitutions at positions 2, 3, and 6, creating a highly functionalized heterocyclic framework. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the bromine atom occupying the 3-position, the fluorine atom at the 2-position, and the pyrrolidinyl group attached at the 6-position of the pyridine ring.
The molecular geometry demonstrates significant electronic effects arising from the combination of electron-withdrawing halogen atoms and the electron-donating pyrrolidinyl substituent. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, contributes substantial electron density to the pyridine system through its nitrogen lone pair, creating a unique electronic environment that influences both the compound's reactivity and physical properties. This electronic arrangement results in a molecule with distinct regions of electron density distribution, making it particularly suitable for selective functionalization reactions.
The compound's structural data, as confirmed by multiple analytical sources, reveals precise molecular parameters that are essential for understanding its behavior in chemical transformations. The Simplified Molecular Input Line Entry System representation of the molecule (Fc1nc(ccc1Br)N2CCCC2) provides a clear indication of the connectivity pattern and stereochemical arrangement. Additionally, the International Chemical Identifier key (LMZXGFVFGHXJZ-UHFFFAOYSA-N) serves as a unique molecular fingerprint for database searches and computational studies.
Historical Development of Polyhalogenated Pyridine Derivatives
The development of polyhalogenated pyridine derivatives represents a significant advancement in heterocyclic chemistry, with historical roots tracing back to the early investigations of pyridine functionalization methodologies. The synthesis of fluorinated pyridines emerged as a particularly challenging area of research, requiring the development of specialized techniques to introduce fluorine atoms into aromatic heterocyclic systems. Early approaches to pyridine fluorination involved direct fluorination methods using elemental fluorine or fluorinating agents such as cesium tetrafluorocobaltate at elevated temperatures ranging from 300 to 400 degrees Celsius.
The Balz-Schiemann reaction, developed in the early twentieth century, provided a crucial breakthrough for the synthesis of fluoropyridines from aminopyridine precursors. This methodology involves the formation of diazonium tetrafluoroborate intermediates from 2-aminopyridines using sodium nitrite and tetrafluoroboric acid, followed by thermal decomposition to yield the desired fluoropyridine products with yields typically ranging from 91 to 94 percent. The reaction proved particularly effective for the preparation of 2-fluoropyridines and established a foundation for subsequent developments in halogenated pyridine chemistry.
The advancement of halogen exchange methodologies represented another critical development in the field, with the standard synthesis of pentafluoropyridine being achieved through halogen exchange of perchlorinated systems with potassium fluoride in autoclaves at high temperatures. This approach demonstrated the feasibility of replacing multiple halogen atoms in heterocyclic systems, opening new pathways for the preparation of complex polyhalogenated derivatives. Patent literature from 2012 describes improved methods for preparing fluoropyridine compounds through modified Balz-Schiemann processes, including procedures for bromination and fluorination of aminopyridine compounds under controlled reaction conditions.
Research into polyhalogenated pyridine derivatives has revealed that these compounds demonstrate exceptional reactivity toward nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of halogen substituents. The presence of multiple halogen atoms significantly activates the pyridine ring toward nucleophilic attack, with reactivity following the sequence of positions 4 greater than 2 much greater than 3. This enhanced reactivity has enabled the development of numerous synthetic methodologies for the preparation of complex substituted pyridines and ring-fused systems.
Significance in Heterocyclic Chemistry and Pharmaceutical Intermediates
The significance of this compound in heterocyclic chemistry extends beyond its structural uniqueness to encompass its substantial utility as a synthetic intermediate and building block for complex molecular construction. Polyhalogenated pyridines serve as exceptional starting materials for a wide range of organic synthesis methodologies, particularly in the development of pharmaceutical compounds and advanced materials. The strategic positioning of halogen atoms in these molecules enables selective functionalization through various coupling reactions, nucleophilic substitutions, and organometallic transformations.
Recent investigations have demonstrated that compounds bearing electron-donating substituents such as pyrrolidinyl groups exhibit dramatically modified electronic structures, molecular topologies, and vibrational properties compared to their unsubstituted counterparts. The presence of the pyrrolidinyl substituent in this compound significantly impacts the compound's geometry, electronic structure, electrostatic properties, and molecular topology, creating unique opportunities for selective chemical transformations. These modifications affect both intramolecular and intermolecular interactions, as revealed through Natural Bond Orbital analysis and Non-Covalent Interaction studies.
The pharmaceutical relevance of polyhalogenated pyridine derivatives stems from their ability to serve as key intermediates in the synthesis of biologically active compounds. The compound's structural features, including the presence of both bromine and fluorine atoms along with the nitrogen-containing heterocycle, provide multiple sites for further functionalization through established synthetic methodologies. Base-promoted selective amination reactions have been developed specifically for polyhalogenated pyridines, enabling efficient transformation of these compounds into more complex pharmaceutical intermediates under environmentally benign conditions.
The synthetic utility of this compound is further enhanced by its compatibility with palladium-catalyzed coupling reactions, which represent some of the most powerful tools in modern organic synthesis. Research has shown that polyhalogenated pyridines can undergo selective functionalization through palladium-catalyzed processes, with the choice of ligand and reaction conditions determining the regioselectivity of the transformation. These methodologies enable the construction of multi-substituted pyridine derivatives bearing five different functional groups, demonstrating the exceptional versatility of halogenated pyridine starting materials.
The research into polyhalogenated pyridine derivatives continues to evolve, with current investigations focusing on understanding the fundamental relationship between molecular structure and reactivity patterns. Studies examining the effects of electron-donating substituents on the electronic structure and vibrational properties of these compounds have provided valuable insights into their chemical behavior and potential applications. These investigations reveal that the combination of halogen atoms and nitrogen-containing substituents creates unique electronic environments that can be exploited for the development of new synthetic methodologies and pharmaceutical targets.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2/c10-7-3-4-8(12-9(7)11)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXGFVWFGHXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-43-0 | |
| Record name | 1228666-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Strategy
The synthesis typically follows a multi-step approach:
Step 1: Halogenation
Introduction of bromine and fluorine substituents at specific positions on the pyridine ring, often starting from a suitable pyridine precursor.Step 2: Nucleophilic Substitution
Introduction of the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) where the pyrrolidine nitrogen attacks an activated halogenated pyridine intermediate.
Detailed Preparation Method
A representative synthetic route involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective Fluorination | Use of electrophilic fluorinating agents or starting from 2-fluoropyridine derivatives | Introduction of fluorine at the 2-position |
| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane; controlled temperature | Bromination at the 3-position of pyridine ring |
| 3 | Nucleophilic Aromatic Substitution | Reaction with pyrrolidine under basic conditions (e.g., K2CO3, DMF solvent) | Replacement of halogen (often at 6-position) with pyrrolidin-1-yl group |
This sequence ensures the regioselective incorporation of bromine at position 3, fluorine at position 2, and pyrrolidinyl substitution at position 6 of the pyridine ring.
Specific Preparation Example
- Starting Material: 2-fluoro-3-bromopyridine or 2-fluoropyridine derivatives.
- Bromination:
Bromination is performed using N-bromosuccinimide (NBS) at 0–25 °C in dichloromethane or acetic acid to selectively brominate the 3-position without affecting the fluorine substituent. - Pyrrolidine Introduction:
The brominated intermediate undergoes nucleophilic substitution with pyrrolidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at 80–120 °C for several hours.
Industrial Production Considerations
Continuous Flow Reactors:
To improve scalability and reproducibility, continuous flow reactors are employed for halogenation and substitution steps, allowing precise control over reaction time, temperature, and reagent stoichiometry.Catalyst and Solvent Optimization:
Selection of catalysts (if any) and solvents is optimized to maximize yield and minimize by-products. For example, acetic acid as solvent facilitates bromination, while DMF or NMP is preferred for nucleophilic substitution.Waste Minimization:
Process design incorporates waste reduction strategies, including recycling of solvents and reagents.
Research Findings and Data Summary
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | Provides regioselective bromination |
| Bromination solvent | Dichloromethane or Acetic Acid | Solvent choice affects selectivity |
| Temperature (Bromination) | 0–25 °C | Lower temperatures favor selectivity |
| Pyrrolidine substitution base | Potassium carbonate (K2CO3) | Mild base to facilitate substitution |
| Substitution solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances SNAr |
| Temperature (Substitution) | 80–120 °C | Elevated temperature promotes reaction |
| Reaction time (Substitution) | 4–12 hours | Time varies with scale and conditions |
| Yield | Typically 70–85% | Dependent on purity of intermediates |
Notes on Reaction Mechanisms
The bromination step proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine directs bromination to the 3-position due to activation/deactivation patterns on the pyridine ring.
The nucleophilic substitution involves displacement of a leaving group (often a halogen) by the nucleophilic nitrogen of pyrrolidine. The presence of fluorine and bromine affects the electron density, facilitating substitution at the 6-position.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and fluorine atoms, as well as a pyrrolidinyl group. This configuration enhances its reactivity and potential interactions with biological targets.
Synthetic Applications
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as:
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
- Oxidation and Reduction : These processes can yield different derivatives useful in further applications.
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form more intricate structures.
These properties make it valuable in developing new compounds for research and industrial applications.
Biological Applications
In the realm of biology, this compound has been investigated for its potential biological activity . Research indicates that it may interact with specific enzymes and receptors, influencing their activity. This interaction is primarily due to the presence of the pyrrolidinyl group, which can enhance binding affinity and selectivity towards molecular targets.
Case Studies
Several studies have highlighted the efficacy of this compound in drug discovery:
- CNS Disorders : It has been explored for its potential use in treating central nervous system disorders due to its ability to cross the blood-brain barrier effectively.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied as a pharmaceutical intermediate . Its unique structure allows it to serve as a precursor in synthesizing various therapeutic agents. The presence of both bromine and fluorine atoms contributes to its pharmacokinetic properties, potentially enhancing the efficacy and safety profiles of drugs developed from it.
Industrial Applications
Beyond academic research, this compound finds utility in the production of specialty chemicals and materials. Its versatility allows it to be employed in creating compounds used in various industrial processes.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules, involved in substitution and coupling reactions. |
| Medicinal Chemistry | Pharmaceutical intermediate for drug development targeting CNS disorders. |
| Biological Research | Investigated for interactions with enzymes/receptors; potential biological activity. |
| Industrial Chemistry | Used in producing specialty chemicals and materials. |
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine is highlighted through comparisons with analogous pyridine derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity :
- Bromine at C3 facilitates Suzuki couplings, as seen in , where a similar compound underwent bromination followed by coupling with indole boronic acid .
- Nitro groups (e.g., in 2n) increase electrophilicity, making such derivatives suitable for cycloaddition reactions .
Halogen Diversity :
- The iodo analog (C4-iodo) in provides a site for isotopic labeling or nucleophilic substitution, expanding utility in radiopharmaceuticals .
- Trifluoromethyl groups () enhance thermal stability and lipophilicity, critical for agrochemical or drug design .
Heterocyclic Modifications :
- Replacing pyrrolidine with piperidine () alters steric and electronic profiles, impacting biological target interactions .
- Allyl substituents () introduce unsaturation for click chemistry or polymer applications .
Commercial Availability :
- The target compound and its iodo analog share identical pricing tiers, suggesting similar synthetic complexity despite added halogens .
Biological Activity
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features that allow it to interact with various biological targets. This article reviews its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a fluorine atom, and a pyrrolidine moiety attached to a pyridine ring. These substituents are crucial for its biological activity, influencing binding affinity and selectivity towards specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's lipophilicity and electronic properties, facilitating better binding to target sites within biological systems.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
These findings suggest that the compound can effectively inhibit bacterial growth, with complete death observed within 8 hours against the tested strains .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
This indicates that the compound may serve as a potential antifungal agent, particularly in treating infections caused by resistant strains .
Anticancer Potential
Emerging research suggests that derivatives of pyridine compounds, including this compound, may possess anticancer properties. For instance, studies have indicated that related compounds can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The IC50 values for these interactions were reported as low as 7 nM, highlighting their potential in cancer therapy .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial activity of several pyrrolidine derivatives, including our compound of interest. Results showed that the presence of halogen atoms significantly enhanced antibacterial potency against S. aureus and E. coli .
- Antifungal Activity Assessment : Another study focused on evaluating the antifungal properties of pyridine derivatives against Candida species. The results indicated that modifications at specific positions on the pyridine ring could enhance antifungal activity .
Q & A
Q. What are the key synthetic strategies for preparing 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine?
- Methodology : The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:
Halogenation : Introduce bromine and fluorine substituents via electrophilic substitution or directed ortho-metalation (DoM) strategies. For example, fluorination using Selectfluor® and bromination with NBS (N-bromosuccinimide) under controlled conditions.
Pyrrolidine Introduction : Perform nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring using pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO).
-
Critical Considerations :
-
The electron-withdrawing fluorine and bromine substituents activate the pyridine ring for SNAr but may compete for reactive sites.
-
Temperature and solvent choice are crucial to avoid decomposition of sensitive intermediates .
- Example Reaction Table :
| Step | Reagents/Conditions | Target Position | Yield (%)* |
|---|---|---|---|
| 1 | NBS, DMF, 80°C | 3-Bromo | ~65 |
| 2 | Selectfluor®, ACN | 2-Fluoro | ~70 |
| 3 | Pyrrolidine, DMSO, 100°C | 6-Pyrrolidinyl | ~50 |
| *Hypothetical yields based on analogous pyridine reactions. |
Q. How is this compound characterized in academic research?
- Analytical Workflow :
Q. NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.2 ppm for CH2, δ 3.2–3.6 ppm for N-CH2).
- ¹³C NMR : Confirm pyridine carbons (C-Br ~δ 110 ppm; C-F ~δ 150 ppm).
Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (M.W. = 260.06 g/mol) .
X-ray Crystallography : Resolve regiochemistry of substituents if single crystals are obtainable.
Advanced Research Questions
Q. How do the electronic and steric effects of substituents influence regioselectivity in further functionalization?
- Mechanistic Analysis :
- Bromo (3-position) : Acts as an ortho/para-directing group in electrophilic substitution but is deactivating.
- Fluoro (2-position) : Strongly electron-withdrawing (-I effect), meta-directing, and may hinder reactivity at adjacent positions.
- Pyrrolidinyl (6-position) : Electron-donating via conjugation, activating the ring for electrophilic attacks at para/meta positions.
- Conflict Resolution : Computational modeling (DFT) can predict dominant reaction pathways. For example, Suzuki-Miyaura coupling at the 3-bromo site is favored over fluorinated positions due to better oxidative addition with Pd catalysts .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
- Approaches :
Q. Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Optimize transition states for SNAr or cross-coupling reactions.
Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, THF).
Hammett Analysis : Correlate substituent σ values with reaction rates for mechanistic studies.
- Case Study : DFT studies on analogous 3-bromo-2-fluoropyridines show that fluorine’s electronegativity lowers LUMO energy, enhancing susceptibility to nucleophilic attacks .
Q. How can researchers address contradictions in reported synthetic yields or side-product formation?
- Troubleshooting Framework :
Byproduct Identification : Use LC-MS or GC-MS to detect halogen scrambling or pyrrolidine oxidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
